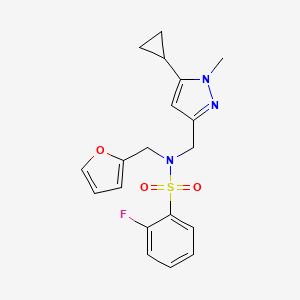

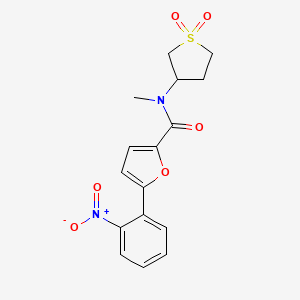

![molecular formula C21H19N3O5S2 B2501294 3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-50-3](/img/structure/B2501294.png)

3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thieno[3,2-d]pyrimidin-4(3H)-one scaffolds have been synthesized and evaluated for various biological activities, including anticancer and antiviral properties .

Synthesis Analysis

The synthesis of related thienopyrimidinone derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine involved a Dimroth rearrangement, indicating a complex synthetic route . Similarly, the synthesis of 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones involved reactions that yielded a series of compounds with variations in the tubulin-binding motif . These methods suggest that the synthesis of the compound would likely require careful selection of starting materials and reaction conditions to introduce the appropriate substituents at the correct positions on the thienopyrimidine core.

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives has been elucidated using techniques such as single-crystal X-ray diffraction . These analyses reveal the crystalline form, space group, and unit-cell parameters, providing insight into the three-dimensional arrangement of atoms within the crystal lattice. The molecular docking calculations performed on similar compounds suggest that they can interact with biological targets such as DNA or proteins through specific binding modes, including minor groove binding and partial intercalation .

Chemical Reactions Analysis

The thienopyrimidinone core is a versatile scaffold that can undergo various chemical reactions to introduce different substituents, which can significantly alter the compound's biological activity. For example, the alkylation of 2-thiouracils with specific bromoalkanes has been used to synthesize derivatives with virus-inhibiting properties . The reactivity of the sulfur atom in the thioether linkage is a key feature that can be exploited for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinone derivatives can vary widely depending on the substituents attached to the core structure. The electronic spectra of these compounds are particularly sensitive to the position of the sulfur atom within the ring system, which can influence their absorption properties and, by extension, their biological activity profiles . The differences in the electronic spectra between benzene isosteres and their thieno analogs highlight the importance of the thienopyrimidine scaffold in determining the properties of these molecules .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing a range of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, analyzing their physicochemical properties, and comparing these with analogous compounds. This includes studies on electronic spectra differences and biological activity profiles resulting from variations in the sulfur atom's position within the pyrimidine ring (Zadorozhny, Turov, & Kovtunenko, 2010).

Additionally, the structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, a compound designed as a new inhibitor of CLK1 and DYRK1A kinases, was established through single-crystal X-ray diffraction, demonstrating the importance of structural analysis in understanding the biological mechanism of action (Guillon et al., 2013).

Biological Applications

Some derivatives of thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antitumor activity, displaying potent anticancer activity comparable to doxorubicin against several human cancer cell lines (Hafez & El-Gazzar, 2017). These findings suggest the potential therapeutic applications of these compounds in cancer treatment.

Moreover, new vascular-targeting and anti-angiogenic thieno[2,3-d]pyrimidin-4(3H)-ones have been identified, with certain derivatives showing promising anticancer drug candidate profiles for further research (Gold et al., 2020). This highlights the compounds' applicability in targeting tumor vasculature and inhibiting angiogenesis, a critical process in cancer progression.

Antimicrobial and Antifungal Activities

Research also extends to the antimicrobial and antifungal activities of pyridothienopyrimidines and pyridothienotriazines, indicating the broad-spectrum potential of these compounds against various pathogens (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Such studies underscore the importance of thieno[3,2-d]pyrimidin derivatives in developing new antimicrobial agents.

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S2/c1-28-17-7-6-14(11-18(17)29-2)23-20(25)19-16(8-9-30-19)22-21(23)31-12-13-4-3-5-15(10-13)24(26)27/h3-7,10-11H,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAHTLXOCJNROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)

![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)

![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)